molecular formula C20H19NO4S B2842906 Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate CAS No. 847406-03-5

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate

Cat. No.: B2842906
CAS No.: 847406-03-5
M. Wt: 369.44
InChI Key: HJVMDLCOKLBLPS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is a complex organic compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a benzylthioacetamido moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzofuran ring may also interact with various biological receptors, leading to modulation of cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-26-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMDLCOKLBLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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